molecular formula C9H13N3OS B1607955 N-(4-ethoxyphenyl)hydrazinecarbothioamide CAS No. 64374-52-3

N-(4-ethoxyphenyl)hydrazinecarbothioamide

Cat. No. B1607955
CAS RN: 64374-52-3
M. Wt: 211.29 g/mol
InChI Key: COOLKSFDRDWEMC-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C9H13N3OS . It is also known by other names such as 3-amino-1-(4-ethoxyphenyl)thiourea and 1-amino-3-(4-ethoxyphenyl)thiourea .


Molecular Structure Analysis

The molecular structure of “N-(4-ethoxyphenyl)hydrazinecarbothioamide” can be represented by the InChI string: InChI=1S/C9H13N3OS/c1-2-13-8-5-3-7(4-6-8)11-9(14)12-10/h3-6H,2,10H2,1H3,(H2,11,12,14) . The compound has a molecular weight of 211.29 g/mol .


Physical And Chemical Properties Analysis

“N-(4-ethoxyphenyl)hydrazinecarbothioamide” has a molecular weight of 211.29 g/mol . It has a XLogP3-AA value of 1.1, indicating its relative hydrophobicity . The compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a topological polar surface area of 91.4 Ų .

Scientific Research Applications

Anticonvulsant Applications

  • Augmentation of GABAergic Neurotransmission: Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, including compounds structurally similar to N-(4-ethoxyphenyl)hydrazinecarbothioamide, have shown potential as anticonvulsants. They augment GABAergic neurotransmission and demonstrate effectiveness in seizure models (Tripathi & Kumar, 2013).
  • Design and Synthesis for Anticonvulsant Activity: Another study synthesizing N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides reports significant anticonvulsant activity, suggesting the role of these compounds in neurological disorders (Tripathi, Kumar, Singh, & Stables, 2012).

Crystal Structural Investigations

  • Crystal and Molecular Structures: Studies on similar thiosemicarbazones have focused on their crystal and molecular structures, providing insights into their molecular conformations and potential applications in material sciences (Anderson et al., 2016).

Antioxidant Activity

  • Synthesis and Antioxidant Activity Evaluation: Thiosemicarbazones, including those structurally related to N-(4-ethoxyphenyl)hydrazinecarbothioamide, have been shown to exhibit excellent antioxidant activity, which can be leveraged in various biochemical and pharmaceutical applications (Bărbuceanu et al., 2014).

Anticancer and Antimicrobial Applications

  • Synthesis and Biological Evaluation: Some derivatives have been synthesized and evaluated for their antibacterial and antioxidant properties, highlighting their potential in the development of new antibacterial agents (Karaküçük-Iyidoğan et al., 2014).
  • Inhibition of Cancer Cell Lines: Derivatives of N-(4-ethoxyphenyl)hydrazinecarbothioamide have shown promising results in inhibiting certain cancer cell lines, such as HER-2 overexpressed breast cancer cells, suggesting their application in targeted cancer therapies (Bhat et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition Properties: Thiosemicarbazones, including structurally related compounds to N-(4-ethoxyphenyl)hydrazinecarbothioamide, have been evaluated as corrosion inhibitors, particularly for mild steel in acidic mediums. This implies their utility in industrial and engineering applications to mitigate corrosion-related issues (Ebenso, Isabirye, & Eddy, 2010).

properties

IUPAC Name

1-amino-3-(4-ethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-2-13-8-5-3-7(4-6-8)11-9(14)12-10/h3-6H,2,10H2,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOLKSFDRDWEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365254
Record name N-(4-ethoxyphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)hydrazinecarbothioamide

CAS RN

64374-52-3
Record name N-(4-Ethoxyphenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64374-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-ethoxyphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Kumari, J Chowdhury, M Sikka, P Verma, P Jha… - …, 2017 - pubs.rsc.org
Advanced malignant stages of pancreatic cancer have poor prognosis and very few treatment strategies are available. Pancreatic cancer is known to possess unique growth-related …
Number of citations: 8 pubs.rsc.org
TB Wei, JJ Li, CB Bai, Q Lin, H Yao, YQ Xie… - Science China …, 2013 - Springer
By applying an indirect strategy, a new copper (II) complex of a thiosemicarbazone L has been successfully developed as a colorimetric chemosensor for the sensitive detection of …
Number of citations: 15 link.springer.com
H THABET, MH Helal, MA Salem… - Al-Azhar Bulletin of …, 2011 - absb.journals.ekb.eg
The reaction of cyanoacetic acid hydrazide with 4-ethoxyphenylisothiocyanate gave the thiosemicarbazide derivative (3). The latter underwent a series of heterocyclization reactions …
Number of citations: 1 absb.journals.ekb.eg

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